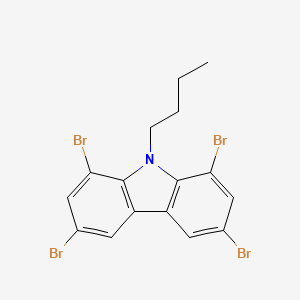
1,3,6,8-Tetrabromo-9-butyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6,8-Tetrabromo-9-butyl-9H-carbazole is a polyhalogenated carbazole derivative known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of four bromine atoms and a butyl group attached to the carbazole core, making it a subject of interest in both academic and industrial research.
Preparation Methods
The synthesis of 1,3,6,8-tetrabromo-9-butyl-9H-carbazole typically involves the bromination of carbazole derivatives. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane, under controlled conditions to ensure selective bromination at the desired positions . Industrial production methods may involve similar bromination techniques, but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,3,6,8-Tetrabromo-9-butyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield dehalogenated products.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted carbazole derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism by which 1,3,6,8-tetrabromo-9-butyl-9H-carbazole exerts its effects involves the activation of specific molecular pathways. For instance, it has been shown to activate the HIF-1 pathway, leading to the upregulation of target genes such as vascular endothelial growth factor (VEGF) and erythropoietin . This activation promotes angiogenesis, which is the formation of new blood vessels, and can have significant implications for cardiovascular health and disease.
Comparison with Similar Compounds
1,3,6,8-Tetrabromo-9-butyl-9H-carbazole can be compared with other polyhalogenated carbazoles, such as:
1,3,6,8-Tetramethyl-carbazole: Known for its use in thermally activated delayed fluorescence (TADF) emitters.
1,3,6-Tribromo-9-ethyl-9H-carbazole:
The uniqueness of this compound lies in its specific bromination pattern and the presence of a butyl group, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
66294-04-0 |
|---|---|
Molecular Formula |
C16H13Br4N |
Molecular Weight |
538.9 g/mol |
IUPAC Name |
1,3,6,8-tetrabromo-9-butylcarbazole |
InChI |
InChI=1S/C16H13Br4N/c1-2-3-4-21-15-11(5-9(17)7-13(15)19)12-6-10(18)8-14(20)16(12)21/h5-8H,2-4H2,1H3 |
InChI Key |
FFVNXVTYUWVQFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2Br)Br)C3=C1C(=CC(=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromobicyclo[3.2.1]oct-2-ene](/img/structure/B14473890.png)
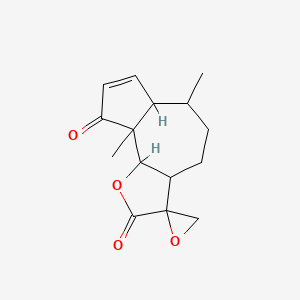
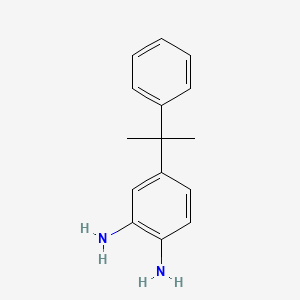
![6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14473917.png)

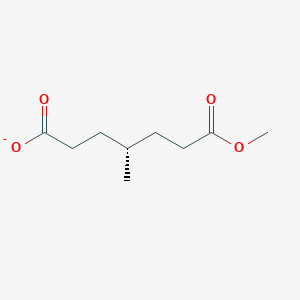
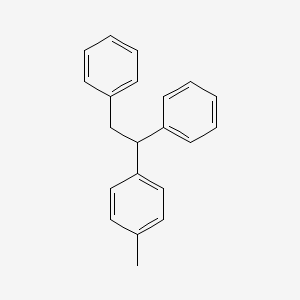
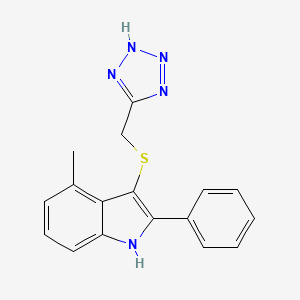
![7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14473950.png)
![[(1E)-buta-1,3-dienyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14473955.png)
![N-Phenyl-N'-{2-[(phenylcarbamothioyl)amino]ethyl}urea](/img/structure/B14473958.png)
![4-Hydroxy-5,9-dimethyl-6,9-dihydronaphtho[1,2-b]furan-8(7H)-one](/img/structure/B14473963.png)
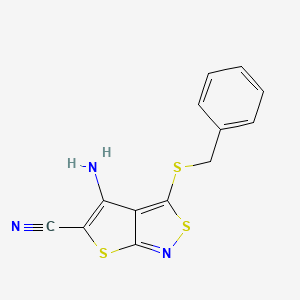
![8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene](/img/structure/B14473983.png)
